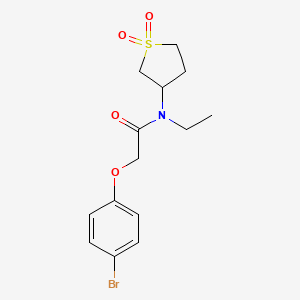
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C14H18BrNO4S and its molecular weight is 376.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a synthetic compound with a complex structure featuring a bromophenoxy group, a thiolane ring, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22BrNO4S, with a molecular weight of 404.32 g/mol. The presence of a bromine atom enhances its lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H22BrNO4S |
| Molecular Weight | 404.32 g/mol |
| CAS Number | 874788-47-3 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the thiolane ring and acetamide moiety could participate in hydrogen bonding or electrostatic interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Enzyme Inhibition : Compounds with bromophenoxy groups have shown potential as inhibitors of kinases involved in cancer pathways. For instance, studies have demonstrated that brominated phenolic compounds can inhibit specific kinases, suggesting a similar potential for this compound.
- Antimicrobial Activity : The thiolane ring structure may confer antimicrobial properties, as similar compounds have been reported to exhibit such activities.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Inhibition of Kinases : A study investigated the inhibitory effects of brominated phenolic compounds on various kinases, revealing IC50 values that suggest effective inhibition at low concentrations. This points toward the potential utility of this compound in cancer therapy.
- Antimicrobial Testing : Another study assessed the antimicrobial properties of compounds containing thiolane rings. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, which may extend to our compound based on structural similarities.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Bromophenoxy Intermediate : Bromination of phenol followed by alkylation.
- Synthesis of Thiolane Ring : Cyclization involving suitable dithiols and subsequent oxidation.
- Coupling Reaction : Final coupling with acetamide under basic conditions.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIILIHZTOXEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














